molecular formula C10H10N2O2 B3186987 Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1373228-85-3

Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B3186987
CAS No.: 1373228-85-3
M. Wt: 190.20 g/mol
InChI Key: QZGIDTGJFDCSFY-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl ester at position 2 and a methyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole derivatives, which are prevalent in bioactive molecules. The compound’s methyl substituents influence its electronic, steric, and pharmacokinetic properties, making it a versatile intermediate in drug discovery .

Properties

IUPAC Name

methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7-4-8(10(13)14-2)12-9(7)11-5-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGIDTGJFDCSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=C2)C(=O)OC)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856877
Record name Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373228-85-3
Record name Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dimethylformamide or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone.

Major Products:

Scientific Research Applications

Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent plays a critical role in modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -CH₃ C₁₀H₁₀N₂O₂ 190.20 Intermediate for kinase inhibitors; moderate lipophilicity
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -Cl C₉H₇ClN₂O₂ 210.62 Higher reactivity in electrophilic substitution; used in drug synthesis
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -NH₂ C₉H₉N₃O₂ 191.19 Dual Alb/Src kinase inhibitor precursor; polar due to -NH₂
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -CH₃ (ester: -OCH₂CH₃) C₁₁H₁₂N₂O₂ 204.23 Increased ester hydrophobicity; used in Hsp90 inhibitors

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl in ) enhance electrophilic reactivity compared to electron-donating groups (e.g., -CH₃).
  • Polarity: The 5-amino derivative exhibits higher polarity due to -NH₂, improving solubility but reducing membrane permeability.
  • Biological Activity : The 5-methyl analog’s balance of lipophilicity and steric bulk makes it favorable for kinase inhibitor scaffolds , while the ethyl ester variant (Ethyl 5-methyl-...) shows selectivity in Hsp90 inhibition .

Positional Isomerism of Carboxylate Group

Variations in the carboxylate position alter molecular geometry and interactions:

Compound Name Carboxylate Position Molecular Formula Key Distinctions References
This compound 2 C₁₀H₁₀N₂O₂ Optimal for hydrogen bonding with kinases
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 3 C₉H₈N₂O₂ Altered binding pocket interactions

Key Observations :

  • Position 2 carboxylates are more commonly used in drug design due to favorable binding with ATP pockets in kinases .

Halogenated Derivatives

Halogenation at non-5 positions influences electronic properties and synthetic utility:

Compound Name Halogen (Position) Molecular Formula Applications References
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -Br (4) C₉H₇BrN₂O₂ Suzuki coupling precursor
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -Cl (6) C₉H₇ClN₂O₂ Intermediate for deoxygenation reactions

Key Observations :

  • Brominated derivatives (e.g., ) are pivotal in cross-coupling reactions for late-stage functionalization.
  • Chlorine at position 6 () enhances electrophilic substitution reactivity compared to position 4.

Ester Group Modifications

Ester groups impact metabolic stability and lipophilicity:

Compound Name Ester Group Key Properties References
This compound -COOCH₃ Moderate stability; easier hydrolysis
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate -COOCH₂CH₃ Higher hydrophobicity; prolonged half-life

Key Observations :

  • Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates, enhancing in vivo stability.

Biological Activity

Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 952182-18-2

The compound features a pyrrolo-pyridine core which is known for various pharmacological activities.

Antiproliferative Activity

Research has shown that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the relationship between structural modifications and biological activity, indicating that specific functional groups can enhance antiproliferative properties. For instance, the introduction of hydroxyl (-OH) groups has been associated with lower IC50 values in cell lines such as HeLa and MCF-7, suggesting improved efficacy in inhibiting cell growth .

Table 1: Antiproliferative Activity Data

CompoundCell LineIC50 (µM)
This compoundHeLa4.3
This compoundMDA-MB-2316.0
This compoundA5498.0

This data indicates that the compound possesses moderate antiproliferative activity across different cancer cell lines.

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with key cellular pathways involved in cell cycle regulation and apoptosis. The presence of nitrogen atoms in the pyrrole ring may facilitate interactions with biological macromolecules such as proteins and nucleic acids, potentially leading to altered gene expression profiles that favor apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the pyrrolo[2,3-b]pyridine class:

  • Antitumor Activity : A study demonstrated that a related compound showed significant antitumor activity in xenograft models of colorectal cancer, suggesting that structural similarities may confer similar therapeutic benefits .
  • Synergistic Effects : Research indicated that when combined with conventional chemotherapeutics such as doxorubicin and cisplatin, methyl derivatives exhibited enhanced antitumor efficacy without increasing toxicity .
  • Selectivity for Cancer Cells : The selectivity of these compounds for cancer cells over normal cells was also noted, which is crucial for developing targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with cyclization to form the fused pyrrolo[2,3-b]pyridine core, followed by functionalization to introduce the methyl and methoxycarbonyl groups. Key steps include:

  • Cyclization : Precursors like ethyl 5-methyl-2-aminopyrrole-3-carboxylate undergo cyclization under acidic or catalytic conditions to form the heterocyclic backbone .
  • Functionalization : Methylation at the 1-position and esterification at the 2-position are achieved using reagents like trimethylaluminum or methyl halides.
    Optimization strategies include:
  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity during substitution .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the pyrrole NH (~δ 12 ppm, broad), methyl group (~δ 2.5 ppm, singlet), and methoxycarbonyl (~δ 3.9 ppm, singlet) confirm substitution patterns .
    • 13C NMR : Carboxylic ester carbonyl appears at ~δ 165 ppm, while the pyridine carbons resonate between δ 120–150 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 234.0874 (C₁₁H₁₀N₂O₄) validate the molecular formula .

Q. How does the substitution pattern on the pyrrolo[2,3-b]pyridine scaffold influence its physicochemical properties?

Substituents at the 1-, 2-, and 5-positions critically impact solubility and reactivity:

  • Methyl at 1-position : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Methoxycarbonyl at 2-position : Introduces polarity, aiding crystallization and HPLC purification .
  • Bromine at 5-position (in derivatives): Increases molecular weight and alters electronic density, affecting reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its derivatives?

Discrepancies often arise from variations in assay conditions or structural impurities. Methodological solutions include:

  • Standardized assays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial studies) and controls to ensure reproducibility .
  • Purity validation : Employ HPLC-MS (>95% purity) to rule out confounding effects from byproducts .
  • Meta-analysis : Compare datasets across studies to identify trends (e.g., methyl derivatives showing higher antibacterial potency than ethyl analogs) .

Q. What strategies are recommended for designing derivatives with enhanced target selectivity in kinase inhibition studies?

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., -Br at 5-position) improve binding to ATP pockets by modulating electron density .
    • Bulkier substituents at the 1-position (e.g., isopropyl) reduce off-target interactions .
  • Computational modeling : Docking studies using AutoDock Vina can predict binding affinities to kinases like CDK2 or EGFR .

Q. How can synthetic byproducts be minimized during large-scale production of this compound?

  • Process optimization :
    • Flow chemistry : Continuous reaction setups reduce residence time, preventing decomposition .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and yield .
  • Byproduct analysis : LC-MS monitoring identifies intermediates (e.g., over-methylated analogs), enabling real-time adjustments .

Methodological Notes

  • Controlled functionalization : Use protecting groups (e.g., Boc for NH) to prevent unwanted substitutions during synthesis .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry for novel derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
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Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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